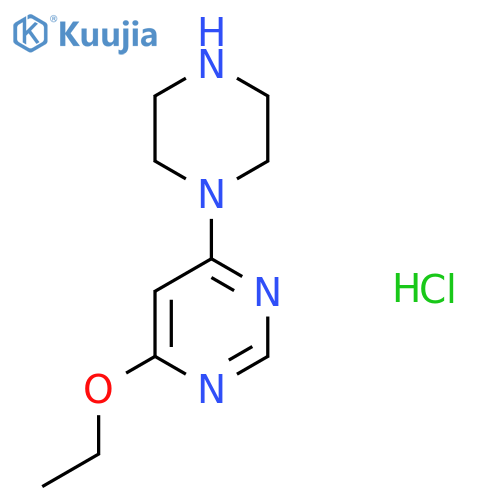

Cas no 1185310-50-2 (4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride)

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

- DB-241942

- 4-Ethoxy-6-piperazin-1-yl-pyrimidine hydrochloride

- 4-ethoxy-6-piperazin-1-ylpyrimidine;hydrochloride

- 1185310-50-2

- 4-Ethoxy-6-(piperazin-1-yl)pyrimidinehydrochloride

- AKOS015941468

-

- MDL: MFCD09877727

- インチ: 1S/C10H16N4O.ClH/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H

- InChIKey: MHNVSRSBFDXQIV-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC)C1=CC(=NC=N1)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 244.1090889g/mol

- どういたいしつりょう: 244.1090889g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.3Ų

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 088943-500mg |

4-Ethoxy-6-piperazin-1-yl-pyrimidine hydrochloride |

1185310-50-2 | 95% | 500mg |

£366.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759455-1g |

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride |

1185310-50-2 | 95% | 1g |

¥7560.00 | 2024-08-09 | |

| Chemenu | CM370704-1g |

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride |

1185310-50-2 | 95%+ | 1g |

$713 | 2023-02-03 |

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochlorideに関する追加情報

Introduction to 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS No. 1185310-50-2)

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1185310-50-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this pyrimidine derivative incorporates both an ethoxy group and a piperazine moiety, which are known to contribute to its pharmacological activity and binding affinity to biological targets.

The ethoxy substituent at the 4-position of the pyrimidine ring introduces a degree of lipophilicity, enhancing the compound’s ability to cross biological membranes. This feature is particularly advantageous in drug design, as it facilitates better absorption and distribution within the body. On the other hand, the piperazine group at the 6-position is a well-known pharmacophore that interacts favorably with various biological receptors, including those involved in neurotransmitter systems. This dual functionality makes 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting neurological disorders. The unique structural features of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride have positioned it as a key compound in this area. Studies have demonstrated its potential as an antagonist or modulator of receptors such as serotonin receptors (5-HT2A, 5-HT2C), which play a crucial role in conditions like depression, anxiety, and cognitive disorders. The presence of the piperazine group allows for selective binding interactions, minimizing off-target effects and improving therapeutic efficacy.

Moreover, the hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products. This improved solubility is particularly important for oral administration, where bioavailability is a critical factor. The hydrochloride form also ensures consistent drug delivery, which is essential for maintaining therapeutic levels in the bloodstream.

Advances in computational chemistry and molecular modeling have further propelled the study of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. These techniques allow researchers to predict binding affinities and metabolic pathways with high accuracy, streamlining the drug discovery process. By leveraging these computational tools, scientists can optimize the compound’s structure to enhance its pharmacokinetic properties and reduce potential side effects.

Recent experimental studies have highlighted the compound’s efficacy in preclinical models of neurological disorders. For instance, research has shown that derivatives of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride exhibit significant antidepressant-like effects in animal models without causing sedation or motor impairment. This suggests that the compound may offer a new therapeutic approach for treating depression and related mood disorders. Additionally, preliminary data indicate that it may have neuroprotective properties, making it a candidate for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal catalysis and flow chemistry, have been employed to improve efficiency and scalability. These innovations not only enhance production but also minimize waste, aligning with green chemistry principles.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic targets and developing innovative drug candidates. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride represents a significant advancement in this endeavor due to its unique combination of structural features and pharmacological properties. As research progresses, it is expected that this compound will play an increasingly important role in the development of next-generation treatments for neurological and psychiatric disorders.

In conclusion,4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS No. 1185310-50-2) is a versatile and promising compound with substantial potential in pharmaceutical applications. Its structural design offers advantages such as improved solubility, enhanced binding affinity to biological targets, and favorable pharmacokinetic properties. Ongoing research continues to uncover new therapeutic possibilities for this compound, reinforcing its importance in modern drug discovery efforts.

1185310-50-2 (4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride) 関連製品

- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)

- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)

- 1499143-73-5(4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)

- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)

- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)

- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1820612-66-5(5-Bromo-3-chloro-6-hydroxypyridine-2-carboxylic acid)

- 2034568-42-6(N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}furan-2-carboxamide)

- 54244-69-8(Benzyl 2-(2-Methylpropan-2-yl)oxycarbonylaminoacetate)